Pyrido[2,3-b]pyrazin-7-amine
CAS No.: 804551-62-0
Cat. No.: VC3759452
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![Pyrido[2,3-b]pyrazin-7-amine - 804551-62-0](/images/structure/VC3759452.png)
Specification
CAS No. | 804551-62-0 |
---|---|
Molecular Formula | C7H6N4 |
Molecular Weight | 146.15 g/mol |
IUPAC Name | pyrido[2,3-b]pyrazin-7-amine |
Standard InChI | InChI=1S/C7H6N4/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,8H2 |
Standard InChI Key | QAHXHCJENQEPHB-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=N1)C=C(C=N2)N |
Canonical SMILES | C1=CN=C2C(=N1)C=C(C=N2)N |
Introduction
Chemical Structure and Fundamental Properties
Pyrido[2,3-b]pyrazin-7-amine, identified by CAS number 804551-62-0, is a nitrogen-containing heterocyclic compound characterized by a fused ring system comprising a pyridine and a pyrazine ring with an amino group at the 7-position . The compound's IUPAC name is pyrido[2,3-b]pyrazin-7-amine, highlighting its core structure and substituent position . This bicyclic nitrogenous compound belongs to the broader class of pyrazine derivatives, which have garnered significant attention in medicinal chemistry and materials science.
Physical and Chemical Properties
The compound possesses a molecular formula of C7H6N4 with a molecular weight of 146.14900 daltons . It exhibits specific physical characteristics that influence its behavior in various chemical and biological environments. The comprehensive physicochemical profile of Pyrido[2,3-b]pyrazin-7-amine is presented in Table 1.
Table 1: Physicochemical Properties of Pyrido[2,3-b]pyrazin-7-amine
Property | Value |
---|---|
Molecular Formula | C7H6N4 |
Molecular Weight | 146.14900 |
Density | 1.385 g/cm³ |
Boiling Point | 337.7°C at 760 mmHg |
Flash Point | 184.7°C |
Exact Mass | 146.05900 |
PSA | 64.69000 |
LogP | 1.18820 |
Index of Refraction | 1.741 |
HS Code | 2933990090 |
These physical properties establish the compound's thermal stability (high boiling and flash points) and moderate lipophilicity (LogP of 1.18820), suggesting potential for membrane permeability in biological systems . The relatively high polarity indicated by the PSA value of 64.69000 reflects the presence of multiple nitrogen atoms in its structure .
Structural Characteristics and Related Derivatives
Core Structural Features
The defining structural feature of Pyrido[2,3-b]pyrazin-7-amine is its fused heterocyclic ring system with strategically positioned nitrogen atoms. The amino group at position 7 provides a key reactive site for further functionalization, enabling the synthesis of numerous derivatives with enhanced or modified properties . This amino functionality can serve as a hydrogen bond donor, potentially increasing the compound's ability to interact with biological targets.
Related Derivatives and Their Significance
Numerous derivatives of the pyrido[2,3-b]pyrazine scaffold have been synthesized and studied, highlighting the importance of this core structure in medicinal chemistry . Studies have shown that modifications to this scaffold, particularly at the 3-position, can yield compounds with significant biological activities including anti-inflammatory and anticancer properties . For instance, 3-substituted pyrido[2,3-b]pyrazine derivatives synthesized through Suzuki and Buchwald-Hartwig coupling reactions have demonstrated promising inhibitory effects against pro-cytokines TNF-alpha and IL-6 .
Synthesis Methodologies
Documented Synthesis of Related Compounds
For structurally similar derivatives, synthetic pathways have been documented starting from precursors such as 4-methyl-3-nitropyridin-2-amine . This synthetic route involves sequential transformations including bromination, nitro group reduction to obtain a diamine intermediate, cyclization with glyoxylic acid monohydrate, and chlorination using POCl3 . The resulting key intermediates can then undergo further functionalization through palladium-catalyzed reactions with various boronic acids or amines to yield the desired derivatives . These established protocols provide valuable guidance for potential synthesis of Pyrido[2,3-b]pyrazin-7-amine itself.
Computational and Theoretical Studies
Molecular Orbital Analysis
Computational studies on pyrido[2,3-b]pyrazine derivatives have employed density functional theory (DFT) calculations to analyze electronic properties that influence reactivity . These investigations typically focus on frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . The energy gap between these orbitals (Egap) provides critical insights into chemical reactivity, with lower values generally associated with greater reactivity .
Spectroscopic Properties and Vibrational Analysis
Theoretical vibrational analyses using DFT methods with B3LYP/6-311G(d,p) basis sets have been performed on related pyrido[2,3-b]pyrazine compounds, demonstrating excellent correlation between experimental and calculated frequencies . For example, studies on pyrido(2,3-b)pyrazine-2,3-diol showed a correlation factor of R² = 0.999 between experimental and theoretical vibrational frequencies, validating the computational approach . Such analyses enhance understanding of the compound's structural dynamics and potential intermolecular interactions.
Biological Activities and Applications
Anti-inflammatory Properties
Research on 3-substituted pyrido[2,3-b]pyrazine derivatives has revealed significant anti-inflammatory activities through inhibition of pro-inflammatory cytokines . Several compounds in this class have demonstrated inhibitory effects on TNF-alpha and IL-6 production, with some derivatives showing LPS-induced TNF-α secretion of 79 ± 1.2 to 98.5 ± 1.6 pg mL⁻¹ at a concentration of 20 μM . These findings suggest potential therapeutic applications in inflammatory disorders and provide direction for further exploration of Pyrido[2,3-b]pyrazin-7-amine's anti-inflammatory potential.
Structure-Activity Relationships
Correlation of Structure with Biological Activity
The relationship between structural modifications and biological activity has been investigated for pyrido[2,3-b]pyrazine derivatives, providing insights that may apply to Pyrido[2,3-b]pyrazin-7-amine . Molecular docking studies have revealed that specific structural features influence binding interactions with target proteins . For example, interactions with p53, BCL2, KRAS, and AKT proteins vary significantly depending on the substituents present on the pyrido[2,3-b]pyrazine scaffold, with compounds 7b, 7e, and 9a showing particularly strong interactions .
Electronic Properties and Reactivity
Global reactivity parameters derived from computational studies have been correlated with biological activity for pyrido[2,3-b]pyrazine derivatives . Lower band gap (Egap) values are typically associated with smaller hardness values and greater softness values, parameters that influence a compound's reactivity and potential biological interactions . For example, one study reported a derivative with an Egap of 3.444 eV, exhibiting a hardness of 1.722 eV and softness of 0.290 eV⁻¹ .
Future Research Directions
Medicinal Chemistry Applications
The promising biological activities observed in pyrido[2,3-b]pyrazine derivatives suggest several productive directions for future research on Pyrido[2,3-b]pyrazin-7-amine . Further investigation of its anti-inflammatory and anticancer properties could lead to the development of novel therapeutic agents with improved efficacy and safety profiles. Structure optimization studies focusing on the amino group at position 7 could yield derivatives with enhanced target selectivity and potency against specific diseases.
Material Science Applications
The nonlinear optical properties demonstrated by related compounds suggest potential applications for Pyrido[2,3-b]pyrazin-7-amine in materials science . Further exploration of its electronic and optical properties could lead to applications in photonic devices, sensors, and other advanced technologies. Additionally, its thermal stability (high boiling and flash points) suggests potential use in applications requiring thermally robust materials .
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